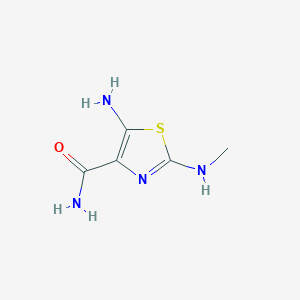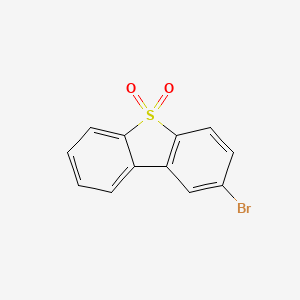
2-Bromodibenzothiophene 5,5-dioxide
説明
Synthesis Analysis
The synthesis of dibenzothiophene derivatives, including those similar to 2-bromodibenzothiophene 5,5-dioxide, involves various substitution reactions and oxidative processes. For instance, Campaigne et al. (1969) explored substitution reactions of 4-methyldibenzothiophene yielding products through bromination, succinoylation, acetylation, and nitration, demonstrating the reactivity of the dibenzothiophene ring system towards electrophilic substitution and functional group modification (Campaigne, Hewitt, & Ashby, 1969).
Molecular Structure Analysis
Dibenzothiophene derivatives' molecular structures have been extensively analyzed using techniques such as NMR and X-ray crystallography. The introduction of oxygen atoms in the form of sulfone groups (dioxide) significantly alters the electronic structure of the molecule, influencing its reactivity and physical properties. Studies like those by Masuda et al. (2016) offer insights into the structural parameters and aromaticity of related compounds, highlighting the impact of substituents on the overall molecular structure (Masuda, Inagaki, Momma, Kwon, & Setaka, 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-bromodibenzothiophene 5,5-dioxide includes its participation in various organic reactions, such as the Diels-Alder reaction, where dibenzothiophene S,S-dioxides serve as reactants or intermediates for the synthesis of complex organic molecules. Nandakumar et al. (2014) discussed one-pot syntheses of substituted dibenzothiophene S,S-dioxides via the Diels-Alder reaction, showcasing the versatility of these compounds in organic synthesis (Nandakumar, Karunakaran, & Mohanakrishnan, 2014).
科学的研究の応用
Chemical Synthesis and Derivative Formation
Research has explored various chemical reactions involving dibenzothiophene derivatives. Campaigne et al. (1969) studied the substitution reactions of 4-methyldibenzothiophene, which yielded 2-substituted products upon bromination, leading to the creation of related derivatives through lithium exchange (Campaigne, Hewitt, & Ashby, 1969). Laha and Sharma (2018) demonstrated palladium-catalyzed intramolecular oxidative cyclizations in biaryl and heterobiaryl sulfones, enabling the synthesis of various substituted dibenzothiophene-5,5-dioxides (Laha & Sharma, 2018).
Photophysical Applications
Nag and Jenks (2004) investigated the photochemical reactions of halogen-substituted dibenzothiophene oxides, revealing insights into their photophysical properties and potential applications in photochemistry (Nag & Jenks, 2004).
Organic Light-Emitting Diodes (OLEDs)
Tavaslı et al. (2007) synthesized and characterized a tris-cyclometalated iridium(III) complex of dibenzothiophene S,S-dioxide derivative, highlighting its potential in OLED technology due to its bright green photoluminescence (Tavaslı et al., 2007). Grisorio et al. (2010) reported on dibenzothiophene-5,5-dioxide core-based monodispersed molecular materials for blue electroluminescence in OLED devices (Grisorio et al., 2010).
Photocatalytic Applications
Matsuzawa et al. (2002) explored the photocatalytic oxidation of dibenzothiophenes using titanium dioxide, indicating the potential use of dibenzothiophene derivatives in oxidative desulfurization processes (Matsuzawa, Tanaka, Sato, & Ibusuki, 2002).
Polymerization and Material Science
Shimomura et al. (1997) described the synthesis and radical polymerization of 2-vinyldibenzothiophene, demonstrating its application in the creation of polymers with specific thermal properties (Shimomura, Satō, Tomita, Suzuki, & Endo, 1997).
Safety And Hazards
特性
IUPAC Name |
2-bromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2S/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)16(12,14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKJLRFOQLWYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromodibenzothiophene 5,5-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
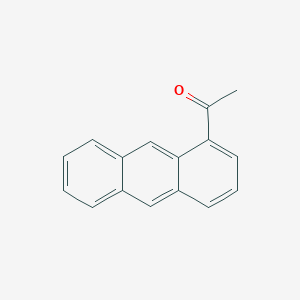
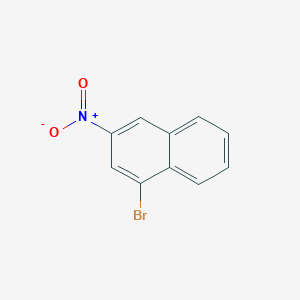
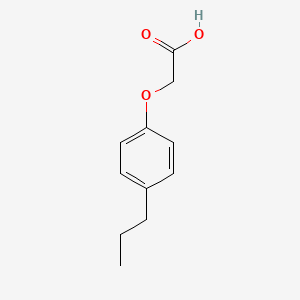
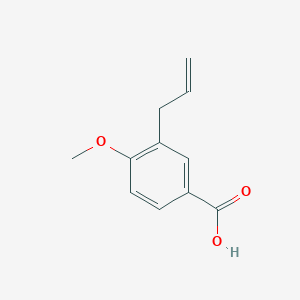
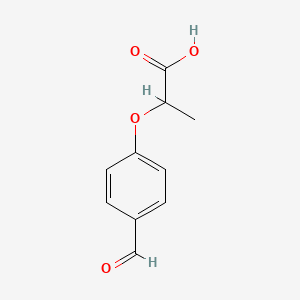
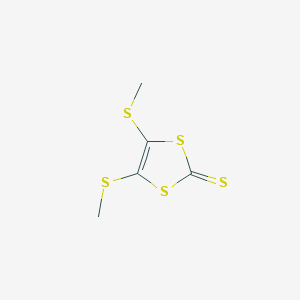
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

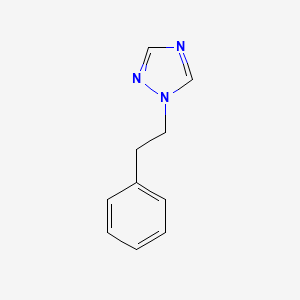
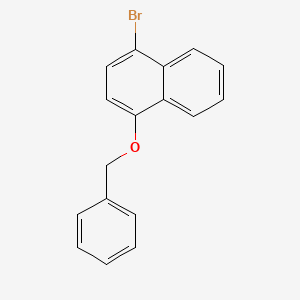

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
